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molecular formula C8H10N2O B1602145 6-(Dimethylamino)picolinaldehyde CAS No. 208110-83-2

6-(Dimethylamino)picolinaldehyde

Cat. No. B1602145
M. Wt: 150.18 g/mol
InChI Key: ZTVIIARHSJJRHR-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

0.60 g of (6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine (3.09 mmol) is mixed in 10 ml of an aqueous solution of formic acid at 80% and then the solution is heated at 60° C. for 20 hours. The solvents are removed by azeotropic entrainment with toluene, the residue is taken up in water, the mixture is cooled to 0° C. and then the medium is basified by addition of potassium carbonate. The mixture is extracted with ethyl acetate, the organic phase is washed with water and then with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum. The title product is obtained in the form of a yellow oil (0.43 g) which is used in the next stage without further purification.
Name
(6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][CH:7]=1>C(O)=O>[CH3:13][N:12]([CH3:14])[C:10]1[N:11]=[C:6]([CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
(6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine
Quantity
0.6 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=CC(=N1)N(C)C
Name
aqueous solution
Quantity
10 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed by azeotropic entrainment with toluene
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
ADDITION
Type
ADDITION
Details
the medium is basified by addition of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC(=N1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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